8-Methoxy-4-(morpholin-4-yl)naphthalene-2-carboxylic acid
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Overview
Description
8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid is a chemical compound known for its unique structure and properties. It is a naphthalene derivative with a methoxy group at the 8th position and a morpholine ring at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydro derivatives.
Scientific Research Applications
8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and have diverse biological activities.
Thiophene Derivatives: These compounds are known for their applications in medicinal chemistry and materials science.
Uniqueness
8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid stands out due to its unique combination of a naphthalene core with methoxy and morpholine substituents. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
921761-09-3 |
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Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
8-methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c1-20-15-4-2-3-12-13(15)9-11(16(18)19)10-14(12)17-5-7-21-8-6-17/h2-4,9-10H,5-8H2,1H3,(H,18,19) |
InChI Key |
WLHJAOALIIWDOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2N3CCOCC3)C(=O)O |
Origin of Product |
United States |
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